Benzil, monooxime

Overview

Description

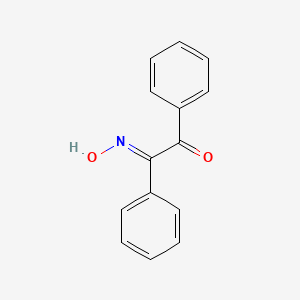

Benzil, monooxime, also known as 1,2-diphenylethanedione monoxime, is an organic compound with the chemical formula C14H11NO2. It is a white crystalline solid with a distinct fragrance. This compound is a derivative of benzil, where one of the carbonyl groups is converted into an oxime group. This compound has various applications in the field of chemistry and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzil, monooxime can be synthesized through the reaction of benzil with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions. The general reaction is as follows:

C6H5COCOC6H5+NH2OH⋅HCl→C6H5C(=NOH)COC6H5+H2O+NaCl

The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzil, monooxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzil dioxime.

Reduction: It can be reduced to form benzil hydrazone.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as alkyl halides can be used for substitution reactions

Major Products Formed

Oxidation: Benzil dioxime.

Reduction: Benzil hydrazone.

Substitution: Various substituted benzil derivatives depending on the reagent used

Scientific Research Applications

Benzil, monooxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: this compound derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzil, monooxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In biological systems, this compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Benzil: The parent compound of benzil, monooxime, with two carbonyl groups.

Benzil dioxime: An oxidized form of this compound with two oxime groups.

Benzil hydrazone: A reduced form of this compound with a hydrazone group.

Uniqueness

This compound is unique due to the presence of both a carbonyl and an oxime group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

Benzil monooxime, a derivative of benzil, has garnered attention in recent years for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

1. Chemical Structure and Synthesis

Benzil monooxime is synthesized from benzil through a reaction with hydroxylamine. The resulting compound features a carbonyl group converted into an oxime, which significantly alters its chemical reactivity and biological properties. The general reaction can be summarized as follows:

2.1 Antimicrobial Activity

Benzil monooxime exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for benzil monooxime against selected bacterial strains are summarized in Table 1.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Klebsiella pneumoniae | 128 |

These results indicate that benzil monooxime is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent.

2.2 Antifungal Activity

In addition to antibacterial effects, benzil monooxime has shown antifungal activity. It was tested against common fungal strains, including Candida albicans and Aspergillus niger. The results indicated that benzil monooxime could inhibit the growth of these fungi, although the specific MIC values vary based on the strain and environmental conditions.

2.3 Cytotoxicity and Anticancer Potential

Research has also highlighted the cytotoxic effects of benzil monooxime on cancer cell lines. In vitro studies using human breast cancer cells (MCF-7) revealed that benzil monooxime induces apoptosis, leading to cell death. The IC50 values for this compound were found to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for anticancer drug development.

The mechanisms underlying the biological activities of benzil monooxime are multifaceted:

- Antimicrobial Mechanism : Benzil monooxime may disrupt microbial cell membranes or interfere with metabolic pathways essential for growth.

- Cytotoxic Mechanism : The compound induces oxidative stress in cancer cells, leading to DNA damage and apoptosis.

4.1 Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of benzil monooxime in vivo using a mouse model infected with Staphylococcus aureus. The treatment group receiving benzil monooxime showed a significant reduction in bacterial load compared to the control group, highlighting its potential therapeutic application in treating bacterial infections.

4.2 Case Study: Anticancer Activity

In another investigation, the effects of benzil monooxime on human cervical cancer cells (HeLa) were assessed. The study found that treatment with benzil monooxime resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

5. Conclusion

Benzil monooxime demonstrates promising biological activity across various domains, particularly as an antimicrobial and anticancer agent. Its ability to induce cell death in cancer cells while exhibiting antimicrobial properties makes it a candidate for further research and development.

Future studies should focus on elucidating the precise mechanisms of action and exploring potential formulations for clinical applications.

Properties

IUPAC Name |

(2E)-2-hydroxyimino-1,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBYFEGTUWWPTR-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883443 | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-15-2, 14090-77-8 | |

| Record name | (1E)-1,2-Diphenyl-1,2-ethanedione 1-oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzil, monooxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1-oxime, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.